molecular formula C19H20ClN3O2S B10973435 5-{[(4-chlorophenyl)acetyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

5-{[(4-chlorophenyl)acetyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

Cat. No.: B10973435
M. Wt: 389.9 g/mol
InChI Key: QQAJADBLXRANEE-UHFFFAOYSA-N
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Description

5-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by the presence of a chlorophenyl group, an acetamido group, a cyano group, and a carboxamide group, making it a molecule of interest for various scientific research applications.

Preparation Methods

The synthesis of 5-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE involves multiple steps, including the formation of the thiophene ring and the introduction of various functional groups. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

    Introduction of Functional Groups: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, while the acetamido group can be added via an acylation reaction with acetic anhydride.

    Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction with a suitable amine.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as the use of scalable reaction conditions and equipment .

Chemical Reactions Analysis

5-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

5-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, such as enzymes and receptors.

    Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biomolecules and its effects on cellular processes.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex organic molecules

Mechanism of Action

The mechanism of action of 5-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

5-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE can be compared with other thiophene derivatives, such as:

    2-Aminothiophene: Known for its antimicrobial properties.

    Thiophene-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    2,5-Dimethylthiophene: Studied for its potential as an anti-inflammatory agent.

The uniqueness of 5-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C19H20ClN3O2S

Molecular Weight

389.9 g/mol

IUPAC Name

5-[[2-(4-chlorophenyl)acetyl]amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C19H20ClN3O2S/c1-4-23(5-2)19(25)17-12(3)15(11-21)18(26-17)22-16(24)10-13-6-8-14(20)9-7-13/h6-9H,4-5,10H2,1-3H3,(H,22,24)

InChI Key

QQAJADBLXRANEE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=C(C=C2)Cl)C#N)C

Origin of Product

United States

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